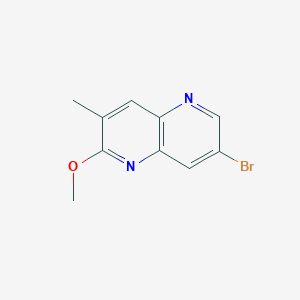

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine

Description

Evolution of 1,5-Naphthyridine Research

The foundation of 1,5-naphthyridine chemistry dates to 1893, when Reissert synthesized the first naphthyridine derivative, establishing a new class of bicyclic aromatic compounds. Early research focused on elucidating the core structure—a fused bicyclic system with nitrogen atoms at the 1- and 5-positions—and its electronic properties. By the mid-20th century, synthetic methodologies such as the Friedländer and Skraup reactions enabled systematic modifications to the naphthyridine scaffold.

A pivotal advancement occurred with the development of fused 1,5-naphthyridines, where additional rings (carbocyclic or heterocyclic) were appended to the parent structure. These modifications enhanced π-conjugation and introduced steric effects, making the derivatives valuable for metal coordination chemistry and pharmaceutical applications. For instance, benzo-fused 1,5-naphthyridines demonstrated notable biological activities, including topoisomerase II inhibition and antimalarial properties.

Discovery and Development of Brominated 1,5-Naphthyridines

The introduction of bromine into the 1,5-naphthyridine system marked a significant technological leap. Bromination reactions, particularly at the 3- and 7-positions, were optimized using N-oxide intermediates to achieve regioselective substitutions. This breakthrough enabled precise functionalization of the naphthyridine core, as exemplified by 3-bromo-1,5-naphthyridine (CAS 17965-71-8), which became a key intermediate for cross-coupling reactions.

Brominated derivatives gained prominence due to:

- Enhanced electrophilic reactivity at the halogenated position

- Improved solubility in polar solvents compared to non-halogenated analogs

- Facile conversion to organometallic reagents for further synthetic elaboration

The development of 7-bromo-2-methoxy-3-methyl-1,5-naphthyridine (CAS 2256060-18-9) emerged from systematic studies on substituent effects in polyfunctional naphthyridines. Its synthesis typically involves sequential methoxylation, methylation, and bromination steps, building on methodologies described in patent CN101555248B.

Positioning of this compound in Contemporary Research

This compound occupies a unique niche due to its three distinct substituents:

- Bromine at C7: Enables Suzuki-Miyaura couplings for bioconjugation

- Methoxy at C2: Modulates electron density and hydrogen-bonding capacity

- Methyl at C3: Introduces steric hindrance and lipophilicity

Recent applications focus on:

- Medicinal chemistry : As a precursor for kinase inhibitors targeting cancer pathways

- Materials science : In the synthesis of luminescent metal-organic frameworks (MOFs)

- Catalysis : As a ligand in palladium-catalyzed cross-coupling reactions

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrN₂O | |

| Molecular Weight | 253.09 g/mol | |

| Boiling Point | 289°C (estimated) | |

| Density | 1.656 g/cm³ | |

| SMILES Notation | CC1=CC2=C(C=C(C=N2)Br)N=C1OC |

The compound’s structural features make it particularly suited for designing targeted molecular probes. For example, the methoxy group’s electron-donating character balances the electron-withdrawing bromine atom, creating a polarized system that enhances interactions with biological targets. Contemporary synthetic approaches, as detailed in patent literature, utilize microwave-assisted techniques to improve reaction yields and reduce byproduct formation.

Properties

IUPAC Name |

7-bromo-2-methoxy-3-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-3-8-9(13-10(6)14-2)4-7(11)5-12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUIKOTSXJPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=N2)Br)N=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine typically involves the formation of the naphthyridine ring system followed by bromination and methoxylation. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Industrial production methods often involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common reagents used in these reactions include palladium catalysts for cross-coupling, and strong acids or bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine is primarily investigated for its potential as a pharmaceutical agent. Its biological activities include:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria. It has been shown to inhibit the growth of resistant strains, suggesting its potential utility in treating infections .

- Anticancer Properties: Studies have demonstrated that derivatives of naphthyridine can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation. This suggests potential applications in cancer therapy .

- Neuroprotective Effects: Some derivatives have shown promise in protecting against oxidative stress and amyloid beta aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's .

Biological Studies

The compound's interactions with biological targets are under extensive investigation:

- Enzyme Modulation: It can inhibit or activate enzymes by binding to their active sites, influencing metabolic pathways .

- Receptor Binding: The compound may interact with various receptors, potentially altering gene expression and cellular signaling pathways.

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial applications:

- Synthesis of Complex Organic Molecules: It serves as a building block for synthesizing more complex heterocyclic compounds used in materials science and organic electronics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy Study: A study demonstrated that this compound effectively inhibited multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), showcasing its potential as an antibiotic agent .

- Cancer Cell Line Research: Research involving HeLa cells indicated that treatment with naphthyridine derivatives led to significant reductions in cell viability, suggesting promising anticancer properties .

- Neuroprotective Mechanisms: In vitro studies showed that certain derivatives could reduce amyloid beta-induced neurotoxicity in neuronal cell cultures, indicating potential therapeutic avenues for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For instance, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Bromine Position :

- Bromine at position 7 (target compound) enhances electrophilic substitution reactivity compared to 3-bromo derivatives (e.g., 3-Bromo-1,5-naphthyridine) due to resonance stabilization of intermediates .

- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 724788-70-9) combines bromine and fluorine for dual electronic effects, improving metabolic stability in drug candidates .

Functional Group Diversity :

- The methoxy group in the target compound reduces electrophilicity at adjacent positions, directing cross-coupling reactions to the bromine site .

- Amine-substituted analogs (e.g., 2-Bromo-1,5-naphthyridin-3-amine) exhibit enhanced hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions .

Biological Activity: 7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine demonstrates antimalarial activity, suggesting that halogenation at position 7 (Cl vs. Br) and extended aromatic systems (benzo-fused) influence target binding .

Reactivity in Cross-Coupling :

- The target compound’s bromine atom participates efficiently in Suzuki-Miyaura couplings, similar to 8-bromo-1,5-naphthyridine derivatives. For example, Pd-catalyzed coupling with arylboronic acids yields biaryl structures critical in drug discovery .

- Chlorinated analogs (e.g., 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine) show slower coupling rates due to weaker C–Cl bond polarization .

Solubility and Stability :

- The methyl group in the target compound increases lipophilicity (logP ~2.5) compared to non-methylated analogs (e.g., 3-Bromo-1,5-naphthyridine, logP ~1.8), enhancing membrane permeability .

- Methoxy groups improve thermal stability but reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Biological Activity

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a bromine atom at the 7-position, a methoxy group at the 2-position, and a methyl group at the 3-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 239.07 g/mol. The presence of nitrogen atoms in its structure enhances its chemical reactivity and biological activity. Key reactions include:

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form derivatives.

- Cross-Coupling Reactions : It participates in reactions such as Suzuki-Miyaura for synthesizing complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Target Interactions

- Enzyme Modulation : The compound can inhibit or activate enzymes by binding to their active sites, influencing metabolic pathways and cellular signaling.

- Receptor Binding : It may interact with various receptors, potentially leading to alterations in gene expression and cell signaling .

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of p21 expression .

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective properties against oxidative stress and amyloid beta (Aβ) aggregation, which are critical in neurodegenerative diseases like Alzheimer's. The ability to inhibit Aβ aggregation suggests potential therapeutic applications in treating Alzheimer's disease .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine?

- Methodological Answer : The compound can be synthesized via bromination of precursor naphthyridine derivatives. For instance, bromination of 1,5-naphthyridine with Br₂ in CCl₄ under reflux (1 h) yields mono- or di-brominated products, with regioselectivity influenced by substituents like methoxy or methyl groups . Subsequent methoxy and methyl group introduction may involve nucleophilic substitution (e.g., NH₄OH for amine formation ) or alkylation using reagents like ethyl iodide under reflux conditions (e.g., 5 h at 110°C with CuSO₄ catalysis ). Yields vary (20–75%) depending on reaction optimization .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ ~3.9 ppm, methyl at δ ~2.5 ppm) .

- Infrared (IR) Spectroscopy : Key peaks include C-Br (~600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H stretches .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₀H₁₀BrN₂O; exact mass ~267.99) .

Advanced Research Questions

Q. What factors govern regioselectivity in bromination and substitution reactions of 1,5-naphthyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methoxy) direct bromination to para positions via resonance stabilization .

- Steric Hindrance : Bulky substituents (e.g., methyl) may block specific sites, favoring bromination at less hindered positions .

- Catalytic Systems : Pd(OAc)₂ with phosphine ligands enables cross-coupling reactions (e.g., alkenylation at C3/C8 positions) under controlled conditions (100°C, 17 h) . Computational DFT studies (e.g., B3LYP/6-31G*) can predict reactive sites by analyzing electron density maps .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated 1,5-naphthyridines?

- Methodological Answer : Contradictions arise from variations in:

- Reaction Conditions : Temperature, solvent polarity (e.g., MeOH vs. DMF), and catalyst loadings (e.g., CuSO₄ vs. Pd/C) significantly impact yields .

- Purification Protocols : Column chromatography vs. recrystallization may recover different product ratios .

- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., HPLC purity checks, elemental analysis) and replicate experiments under standardized conditions .

Q. What computational approaches are used to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic/electrophilic sites) .

- Mulliken Charges : Identify electron-deficient regions (e.g., bromine substituents) for reaction planning .

- Thermochemical Data : Atomization energies and ionization potentials validate experimental thermochemistry (average deviation ~2.4 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.